Spiro[cyclopropane-1,3'-indoline] hydrochloride
Overview
Description
Spiro[cyclopropane-1,3’-indoline] hydrochloride: is a spirocyclic compound that features a cyclopropane ring fused to an indoline moiety
Mechanism of Action
Target of Action
Spiro[cyclopropane-1,3’-indoline] hydrochloride is a spiro-heterocyclic compound . These compounds are known to have bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets . They have a good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .
Mode of Action
Similar spirocyclic systems like spirotryprostatin a and spirotryprostatin b are known to inhibit microtubule assembly, and pteropodine and isopteropodine are known to dampen the operation of muscarinic serotonin receptors .
Biochemical Pathways
It’s worth noting that spirocyclic systems are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
Similar spirocyclic systems are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of indoline with diazomethane or other diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the diazo compound.
Industrial Production Methods: Industrial production of spiro[cyclopropane-1,3’-indoline] hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced spirocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the indoline nitrogen or the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced spirocyclic structures.
Substitution: Substituted indoline and cyclopropane derivatives.
Scientific Research Applications
Chemistry: Spiro[cyclopropane-1,3’-indoline] hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, spiro[cyclopropane-1,3’-indoline] hydrochloride is studied for its potential as a bioactive compound. It has shown promise in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug design. Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, spiro[cyclopropane-1,3’-indoline] hydrochloride is used in the production of advanced materials, including polymers and nanomaterials. Its spirocyclic structure imparts unique mechanical and chemical properties to these materials.
Comparison with Similar Compounds
- Spiro[cyclopropane-1,2’-indoline] hydrochloride
- Spiro[cyclopropane-1,3’-oxindole] hydrochloride
- Spiro[cyclopropane-1,3’-pyrrolidine] hydrochloride
Uniqueness: Spiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJKUISKKXRUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC=C23.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-56-4 | |
Record name | 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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